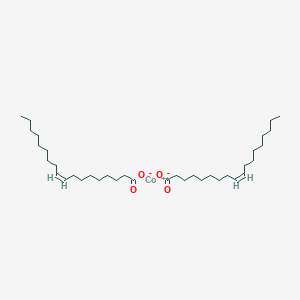
Cobalt dioleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt dioleate typically involves the reaction of cobalt salts with 9-Octadecenoic acid (9Z)-. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cobalt complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where cobalt salts are mixed with 9-Octadecenoic acid (9Z)- under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
Cobalt dioleate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The cobalt center can also be reduced, which may affect the overall stability and reactivity of the compound.
Substitution: Ligands around the cobalt center can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
科学的研究の応用
Cobalt dioleate has several scientific research applications:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Cobalt dioleate involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various ligands, leading to changes in the electronic and structural properties of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 9-Octadecenoic acid (9Z)-, zinc salt
- 9-Octadecenoic acid (9Z)-, copper salt
- 9-Octadecenoic acid (9Z)-, nickel salt
Comparison
Compared to its zinc, copper, and nickel counterparts, Cobalt dioleate exhibits unique properties due to the specific electronic configuration and coordination chemistry of cobalt. This uniqueness makes it particularly useful in certain applications, such as catalysis and separation techniques .
特性
CAS番号 |
19192-71-3 |
|---|---|
分子式 |
C36H66CoO4 |
分子量 |
621.8 g/mol |
IUPAC名 |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChIキー |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Key on ui other cas no. |
14666-94-5 19192-71-3 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















